

Application Notes & Protocols: In Vivo Dosing of MC-DOXHZN Hydrochloride in Mice

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Compound of Interest

Compound Name: MC-DOXHZN hydrochloride

Cat. No.: B10859577

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN hydrochloride, also known as (E/Z)-Aldoxorubicin hydrochloride or Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride (DOXO-EMCH), is an acid-sensitive, albumin-binding prodrug of the widely used chemotherapeutic agent, Doxorubicin.[1][2][3] This novel formulation utilizes a hydrazone linker to conjugate Doxorubicin to a maleimide group, which rapidly binds to circulating albumin in vivo. This strategy is designed to increase the drug's circulation half-life, enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and reduce off-target toxicity, particularly cardiotoxicity, associated with conventional Doxorubicin.[2][4][5]

The acid-labile hydrazone bond is engineered to be stable at physiological pH (~7.4) but hydrolyzes in the acidic microenvironment of tumors or within the acidic compartments of cancer cells (endosomes and lysosomes) following uptake, releasing the active Doxorubicin to exert its cytotoxic effects.[2][6] The primary mechanism of action of the released Doxorubicin is the inhibition of DNA topoisomerase II and intercalation into DNA, which obstructs DNA replication and transcription, ultimately leading to cell death.[7][8][9]

These application notes provide a comprehensive guide for the in vivo administration of **MC-DOXHZN hydrochloride** in mouse models, covering dosing, toxicity, and experimental protocols based on available preclinical data.

Quantitative Data Summary

The following tables summarize key quantitative data for **MC-DOXHZN hydrochloride** (DOXO-EMCH) and related doxorubicin-hydrazone conjugates in mice. Dosing is typically reported in Doxorubicin (DOX) equivalents (mg/kg).

Table 1: Toxicity Data in Mice

Compound	Mouse Strain	Parameter	Value (DOX Equivalents)	Route of Admin.	Reference
MC-DOXHZN (DOXO-EMCH)	CD-1	LD50	>60 mg/kg	IV	[10] [11]
Doxorubicin (for comparison)	CD-1	LD50	~12 mg/kg	IV	[10] [11]
Doxorubicin (for comparison)	BALB/c	Single-Dose MTD	7.5 mg/kg	IP	[12]
Dendrimer-DOX (Hydrazone)	BALB/c	MTD (Single Dose)	20 - 40 mg/kg	IV	[13]

MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%; IV: Intravenous; IP: Intraperitoneal.

Table 2: Efficacy Dosing in Murine Tumor Models

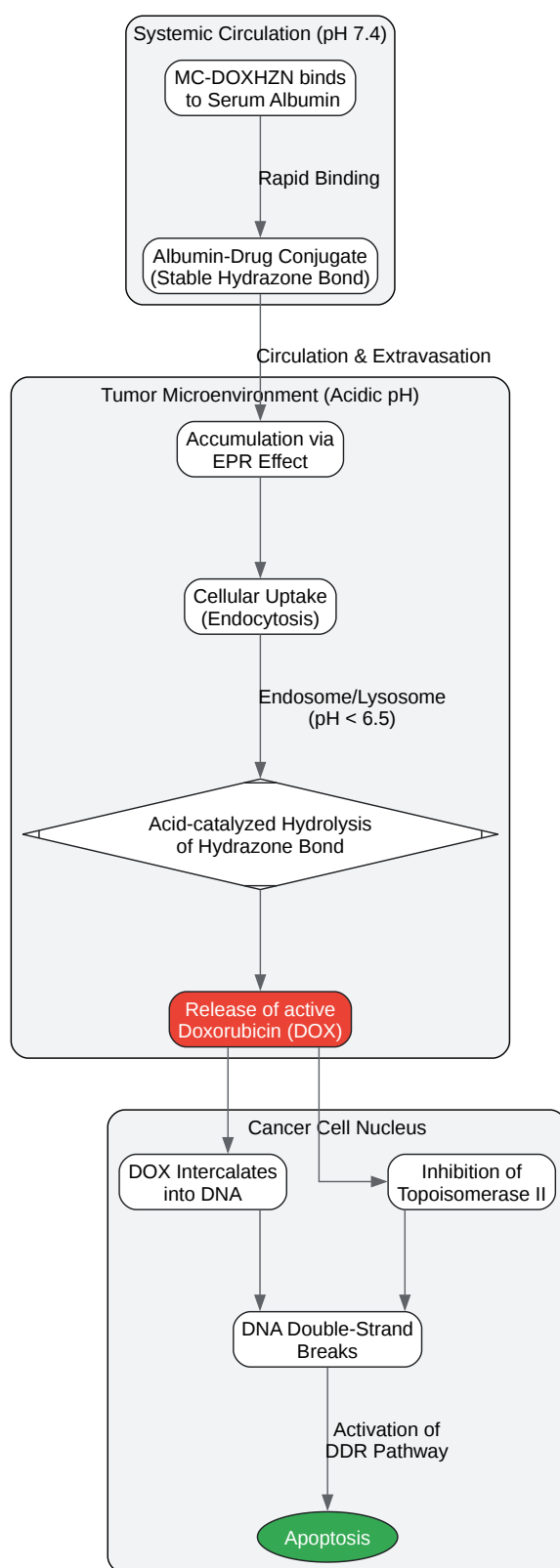
Compound	Mouse Strain	Tumor Model	Dose (DOX Equivalents)	Route of Admin.	Outcome	Reference
Dendrimer-DOX (Hydrazone)	BALB/c	C-26 Colon Carcinoma	20 mg/kg (single dose)	IV	100% survival, complete tumor regression	[13]
MC-DOXHZN (DOXO-EMCH)	Nude Mice	MDA-MB 435 Breast Carcinoma	Not specified	Not specified	Achieved complete remissions	[2]
MC-DOXHZN (DOXO-EMCH)	Not specified	RENCA Renal Carcinoma	Not specified	Not specified	Superior efficacy over Doxorubicin	[2]

Table 3: Pharmacokinetic Parameters in Mice

Compound	Mouse Strain	Parameter	Value	Reference
Dendrimer-DOX (Hydrazone)	BALB/c	Serum Half-Life ($t_{1/2}$)	16 ± 1 hours	[13]

Signaling Pathway and Mechanism of Action

The mechanism involves the systemic circulation of the albumin-bound prodrug, its accumulation in the tumor, acid-catalyzed cleavage of the hydrazone bond, and subsequent nuclear action of the released Doxorubicin.



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Mechanism of **MC-DOXHZN Hydrochloride**.

Experimental Protocols

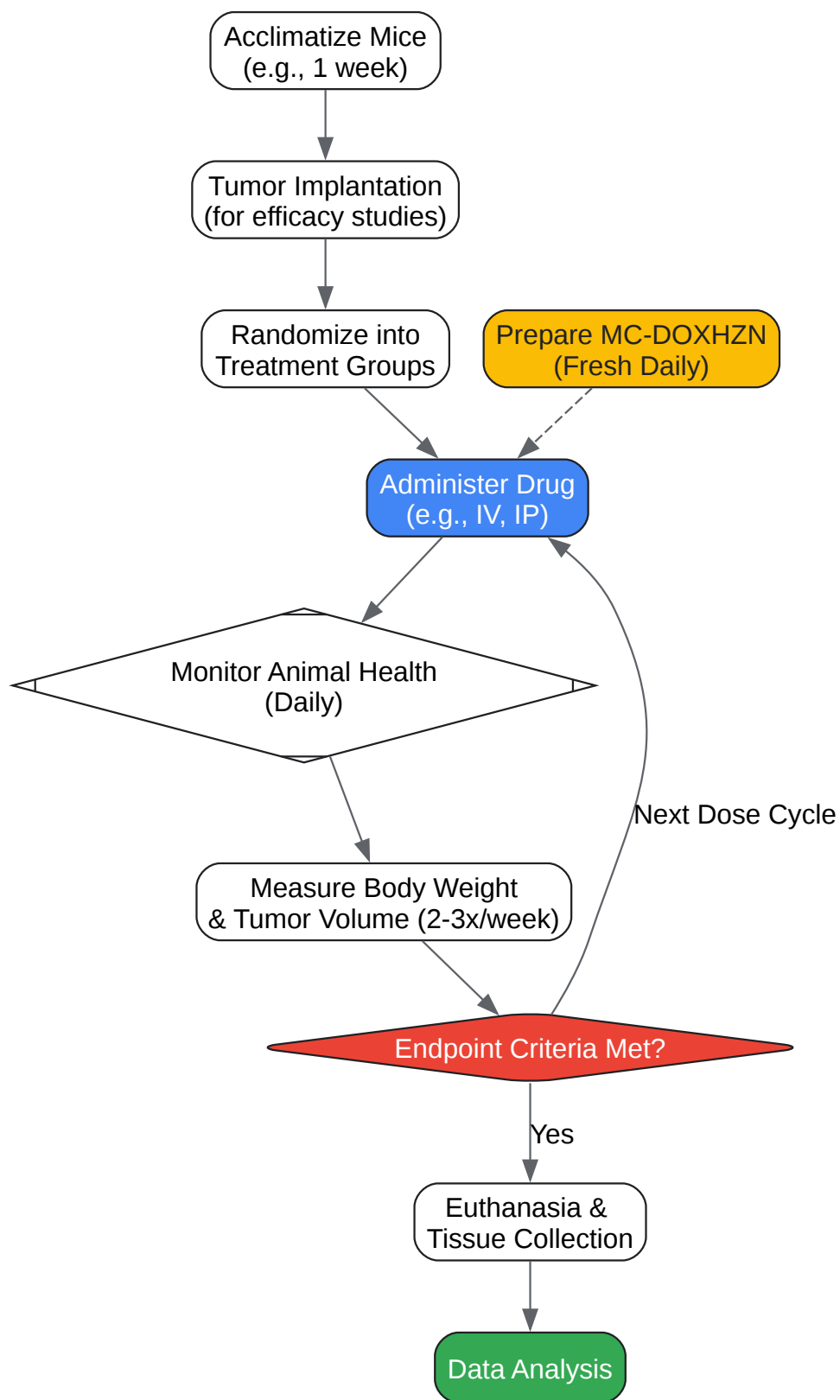
Drug Preparation

Caution: **MC-DOXHZN hydrochloride** is a cytotoxic agent. Handle using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, preferably within a certified chemical fume hood or biological safety cabinet.

- Reconstitution: **MC-DOXHZN hydrochloride** is a solid. Reconstitute the powder in a sterile, appropriate solvent. While the hydrochloride salt form typically has enhanced water solubility, sterile Phosphate Buffered Saline (PBS) or 5% Dextrose solution (D5W) are common vehicles for intravenous administration.^{[3][12]}
 - Note: Confirm the solubility characteristics from the supplier's datasheet. Solutions may be unstable and should be prepared fresh before each use.^[14]
- Concentration Calculation: Calculate the required concentration based on the desired dose in mg/kg of Doxorubicin equivalents and the average weight of the mice in the study cohort. The molecular weight of **MC-DOXHZN hydrochloride** is 787.22 g/mol , and the molecular weight of Doxorubicin is 543.52 g/mol .
- Final Dilution: Perform final dilutions using the same sterile vehicle to achieve the desired injection volume, typically 100 μ L for a 20 g mouse (5 mL/kg).^[12]

In Vivo Dosing and Monitoring Workflow

This workflow outlines the key steps for a typical in vivo efficacy or toxicity study.



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Workflow for an In Vivo Dosing Study.

Administration Protocol

- Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
- Route of Administration: Intravenous (IV) injection via the tail vein is a common and effective route for this class of compounds to ensure systemic delivery.[\[13\]](#) Intraperitoneal (IP) injection is also a possible alternative.[\[12\]](#)
- Dose Selection:
 - For Toxicity/MTD Studies: Start with a dose-range finding study. Based on preclinical data, a range of 20-60 mg/kg (DOX equivalents) could be explored, with careful monitoring for adverse effects.[\[10\]](#)[\[11\]](#)
 - For Efficacy Studies: A single IV dose of 20 mg/kg (DOX equivalents) has been shown to be curative in a colon carcinoma model.[\[13\]](#) The optimal dose and schedule will depend on the specific tumor model and should be determined empirically.
- Monitoring:
 - Toxicity: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.[\[12\]](#) Body weight is a critical indicator; a loss of >15-20% often serves as an endpoint.
 - Efficacy: In tumor-bearing mice, measure tumor volume using calipers 2-3 times per week.
 - Endpoint: Define study endpoints in advance, such as maximum tumor burden, percentage of weight loss, or a pre-determined time point.

Pharmacokinetic Analysis Protocol

- Study Design: Administer a single IV dose of MC-DOXHZN to a cohort of mice (e.g., 5 mg/kg DOX equivalents).[\[15\]](#)
- Sample Collection: Collect blood samples (e.g., via retro-orbital or saphenous vein sampling) into heparinized tubes at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours post-injection).[\[13\]](#)[\[15\]](#)

- Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
- Drug Quantification:
 - To measure total Doxorubicin (both conjugated and free), plasma samples can be treated with acid to cleave the hydrazone bond.[2]
 - The released Doxorubicin is then extracted using solid-phase extraction.
 - Quantify Doxorubicin concentration using a validated method such as liquid chromatography-mass spectrometry (LC-MS).[2]
- Data Analysis: Use pharmacokinetic software to model the plasma concentration-time curve and calculate key parameters like half-life ($t_{1/2}$), clearance (CL), and volume of distribution (Vd).

Disclaimer: This document is intended for research use only. All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare and approved by a relevant ethics committee. The provided doses are based on published literature and should be optimized for specific mouse strains and tumor models.

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